Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane
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Overview
Description
Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane is an organotin compound with the molecular formula C28H54SSn. It is a colorless to pale yellow liquid that exhibits strong lipophilicity, making it a valuable reagent in organic synthesis and materials science . This compound is particularly notable for its use in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane typically involves the reaction of an organotin compound with a functionalized thiophene derivative. One common method is the Stille coupling reaction, where a stannane reacts with an organic halide in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in the context of Stille coupling . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typically involve palladium catalysts and organic halides.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions are often complex organic molecules with extended conjugation, which are valuable in materials science and organic electronics .
Scientific Research Applications
Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in modifying biological molecules and studying organotin toxicity.
Medicine: Explored for its potential in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the synthesis of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane in Stille coupling involves the formation of a palladium complex, which facilitates the transfer of the organic group from the stannane to the halide . This process is highly efficient and allows for the formation of complex organic structures with high precision.
Comparison with Similar Compounds
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar structure but lacks the butyloctyl group.
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane: Contains a longer alkyl chain, which may affect its reactivity and solubility.
Tributyl(4-(2-butyloctyl)thiophen-2-yl)stannane: Similar but with a different substitution pattern on the thiophene ring.
Uniqueness
Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of the butyloctyl group enhances its lipophilicity and may improve its performance in certain applications .
Properties
IUPAC Name |
tributyl-[3-(2-butyloctyl)thiophen-2-yl]stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11-12,15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYLYISZDDIEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54SSn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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